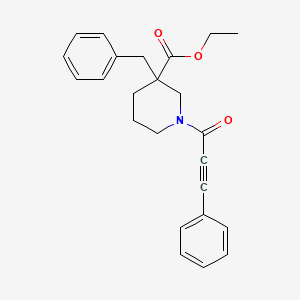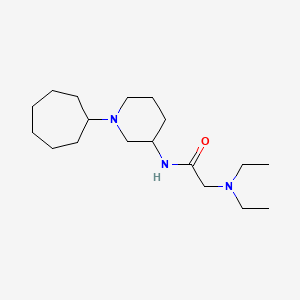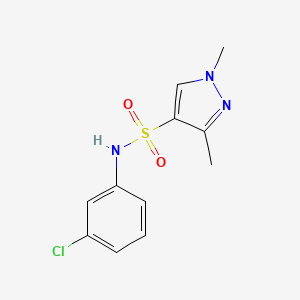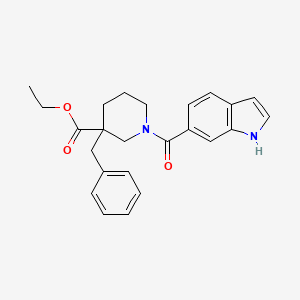![molecular formula C25H23ClN2O3 B6130281 2-(Biphenyl-4-yloxy)-1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B6130281.png)
2-(Biphenyl-4-yloxy)-1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Biphenyl-4-yloxy)-1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}ethanone is a complex organic compound that features a biphenyl group, a piperazine ring, and a chlorophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yloxy)-1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}ethanone typically involves multiple steps:
Formation of the Biphenyl-4-yloxy Intermediate: This step involves the reaction of biphenyl-4-ol with an appropriate alkylating agent under basic conditions to form the biphenyl-4-yloxy intermediate.
Synthesis of the Piperazine Derivative: The piperazine ring is introduced by reacting the biphenyl-4-yloxy intermediate with a piperazine derivative in the presence of a coupling agent.
Introduction of the Chlorophenyl Group: The final step involves the acylation of the piperazine derivative with 3-chlorobenzoyl chloride under anhydrous conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(Biphenyl-4-yloxy)-1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of biphenyl-4-yloxy ketones or carboxylic acids.
Reduction: Formation of biphenyl-4-yloxy alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Biphenyl-4-yloxy)-1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating receptor-ligand interactions and enzyme inhibition.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 2-(Biphenyl-4-yloxy)-1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl and chlorophenyl groups facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This binding can modulate the activity of the target, leading to the desired pharmacological or biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Trazodone: A compound with a similar piperazine structure, used as an antidepressant.
Buspirone: Another piperazine derivative, used as an anxiolytic agent.
Aripiprazole: A piperazine-containing antipsychotic drug.
Uniqueness
2-(Biphenyl-4-yloxy)-1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}ethanone is unique due to its specific combination of biphenyl, piperazine, and chlorophenyl groups, which confer distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
1-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3/c26-22-8-4-7-21(17-22)25(30)28-15-13-27(14-16-28)24(29)18-31-23-11-9-20(10-12-23)19-5-2-1-3-6-19/h1-12,17H,13-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBAWOCQWOJMEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide](/img/structure/B6130200.png)
![3-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID](/img/structure/B6130205.png)
![methyl 4-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)benzoate](/img/structure/B6130217.png)
![1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6130222.png)
![2-[(2Z)-2-[(E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6130229.png)
![N-cycloheptyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6130233.png)
![3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6130241.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6130246.png)

![3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6130264.png)


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide](/img/structure/B6130297.png)

